DL-Proline-d7 Hydrochloride
Description
DL-Proline-d7 Hydrochloride (CAS 65807-21-8) is a deuterium-labeled derivative of DL-proline hydrochloride, a non-proteinogenic amino acid. The compound features seven deuterium atoms at positions 2,3,3,4,4,5,5 of the proline ring, replacing hydrogen atoms . Its molecular formula is reported as (HN(Cd₂)₃Cd)CoOH in available sources, though this notation may require clarification (e.g., C₅H₂D₇NO₂·HCl is a plausible alternative) . The hydrochloride salt enhances solubility in aqueous environments, making it suitable for biochemical and analytical applications, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where isotopic labeling aids in tracking metabolic pathways or structural analysis .
The compound is commercially available through suppliers like Santa Cruz Biotechnology and TRC, with high purity (97–98% isotopic enrichment) and significant cost (e.g., ¥7,600 per 0.1 g) . Its primary use lies in research settings, particularly in studies requiring stable isotope tracers to investigate protein folding, enzyme mechanisms, or metabolic flux .
Properties
Molecular Formula |
C5H10ClNO2 |
|---|---|
Molecular Weight |
158.63 g/mol |
IUPAC Name |
2,3,3,4,4,5,5-heptadeuteriopyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO2.ClH/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);1H/i1D2,2D2,3D2,4D; |
InChI Key |
UAGFTQCWTTYZKO-HVAXMCRXSA-N |
Isomeric SMILES |
[2H]C1(C(C(NC1([2H])[2H])([2H])C(=O)O)([2H])[2H])[2H].Cl |
Canonical SMILES |
C1CC(NC1)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The racemization process involves the use of proline racemase, an enzyme that converts L-Proline to DL-Proline . The deuteration process typically involves the exchange of hydrogen atoms with deuterium in the presence of deuterated reagents.
Industrial Production Methods
Industrial production of DL-Proline-d7 Hydrochloride involves large-scale racemization and deuteration processes. The racemization is carried out using engineered microorganisms expressing proline racemase, while the deuteration is achieved using deuterated solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
DL-Proline-d7 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated derivatives of proline.
Reduction: Reduction reactions can convert this compound to other deuterated amino acids.
Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the stability of the deuterated compound .
Major Products
The major products formed from these reactions include various deuterated derivatives of proline, which are useful in scientific research and industrial applications .
Scientific Research Applications
DL-Proline-d7 Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of DL-Proline-d7 Hydrochloride involves its incorporation into biological systems where it mimics the behavior of non-deuterated proline. The deuterium atoms provide a unique labeling that allows researchers to trace the compound’s interactions and transformations within the system. The molecular targets and pathways involved include proline transporters, enzymes involved in proline metabolism, and various cellular pathways that utilize proline .
Comparison with Similar Compounds
Structural and Functional Analogues
DL-Proline-d7 Hydrochloride belongs to a family of proline derivatives and deuterated amino acids. Key comparisons are outlined below:
Table 1: Comparison of this compound with Structurally Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |
|---|---|---|---|---|---|
| This compound | 65807-21-8 | (HN(Cd₂)₃Cd)CoOH* | Not explicitly reported | 7 deuterium atoms; hydrochloride salt | Isotopic tracing, NMR, metabolic studies |
| DL-Proline Hydrochloride | 609-36-9 | C₅H₉NO₂·HCl | 151.59 | Non-deuterated; racemic mixture | Standard biochemical assays, peptide synthesis |
| L-Proline Methyl Ester HCl | 2133-40-6 | C₆H₁₁NO₂·HCl | 181.62 | Methyl ester group; enhanced lipophilicity | Peptide synthesis, prodrug development |
| D-Proline | 344-25-2 | C₅H₉NO₂ | 115.13 | Enantiomer of L-proline; non-natural configuration | Chiral studies, enzyme substrate specificity assays |
| Prolintane Hydrochloride | 493-92-5 | C₁₀H₁₃N·HCl | 195.68 | Structurally distinct (phenethylamine derivative); stimulant | Pharmacological research (limited relevance to amino acid studies) |
Key Differences and Research Implications
Isotopic Labeling: this compound is distinguished by its seven deuterium atoms, which reduce signal splitting in NMR spectra and improve detection sensitivity compared to non-deuterated DL-proline . This makes it indispensable in kinetic and metabolic studies where hydrogen/deuterium exchange impacts data interpretation.
Solubility and Reactivity : The hydrochloride salt form increases aqueous solubility relative to free-base proline derivatives like D-proline. However, methyl ester derivatives (e.g., L-Proline Methyl Ester HCl) exhibit greater lipophilicity, favoring membrane permeability in drug delivery studies .
Enantiomeric Specificity: Unlike D-proline, which is rarely used in biological systems due to its non-natural configuration, this compound’s racemic mixture serves as a universal tracer in studies where stereochemistry is irrelevant .
Cost and Availability: this compound is significantly more expensive (e.g., ¥76,000 per gram) than non-deuterated proline derivatives, reflecting the complexity of deuterium enrichment processes .
Analytical and Industrial Relevance
- Pharmaceutical Contrast : While other hydrochlorides like benzydamine (CAS 132-69-4) and doxepin (CAS 1229-29-4) are therapeutic agents, this compound is exclusively research-oriented, lacking direct pharmacological activity .

- Quality Control : USP guidelines for compounds like doxepin emphasize purity thresholds (e.g., resolution ≥1.5 between isomers), a standard applicable to deuterated proline derivatives in analytical validations .
Q & A
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (207 nm) using a C18 column and a mobile phase of 0.03 M KH₂PO₄:methanol (70:30 v/v) achieves baseline separation from endogenous proline. For higher sensitivity, pair liquid chromatography with tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) transitions specific to deuterated ions .
Q. How can researchers validate the isotopic labeling efficiency of this compound in cell culture studies?
- Methodological Answer : Perform metabolic quenching followed by extraction in deuterated solvents. Analyze intracellular proline pools via LC-MS, comparing the m/z ratio of deuterated vs. non-deuterated ions. Normalize to internal standards (e.g., ¹³C-labeled proline) to correct for matrix effects .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and lab coats, to prevent dermal exposure. Work in a fume hood for powder reconstitution. In case of accidental ingestion, administer activated charcoal and seek medical attention. Dispose of waste via approved isotopic disposal protocols .
Advanced Research Questions
Q. How can this compound be integrated into metabolic flux analysis to study proline metabolism in cancer cells?
- Methodological Answer : Design pulse-chase experiments where cells are incubated with DL-Proline-d7. Track isotopic enrichment in downstream metabolites (e.g., hydroxyproline, glutamate) via LC-MS. Use computational flux tools (e.g., INCA, IsoCor) to model turnover rates and identify rate-limiting enzymatic steps (e.g., prolyl hydroxylase activity) .
Q. What experimental strategies mitigate deuterium isotope effects (DIEs) when using this compound in enzyme kinetics studies?
- Methodological Answer : DIEs arise from deuterium’s higher mass altering bond cleavage rates. Control experiments with non-deuterated proline are essential. Compare kinetic parameters (kcat, Km) under identical conditions. For enzymes sensitive to DIEs (e.g., proline dehydrogenase), use lower deuteration levels or mixed isotopic substrates .
Q. How can NMR spectroscopy resolve structural perturbations caused by deuteration in this compound?
- Methodological Answer : Perform ¹H-¹³C HSQC NMR to map deuterium-induced chemical shift changes in the proline ring. Assign peaks using 2D TOCSY or COSY spectra. Note that deuteration at C2/C5 positions simplifies splitting patterns but may obscure NOE contacts critical for conformational analysis .
Q. What are the implications of conflicting data when this compound is used to study protein folding kinetics?
- Methodological Answer : Contradictions may stem from altered folding pathways due to deuterium’s impact on hydrophobic interactions. Replicate experiments in H₂O vs. D₂O buffers. Use stopped-flow fluorescence or circular dichroism (CD) to compare folding rates. Statistically validate trends via bootstrapping or Bayesian inference .
Q. How can researchers optimize isotopic tracing protocols for this compound in in vivo models?
- Methodological Answer : Administer DL-Proline-d7 via intraperitoneal injection or osmotic pumps. Monitor plasma/tissue isotopic enrichment over time. Use compartmental modeling to account for isotopic dilution and turnover. For longitudinal studies, ensure deuterium depletion in drinking water to maintain label persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

